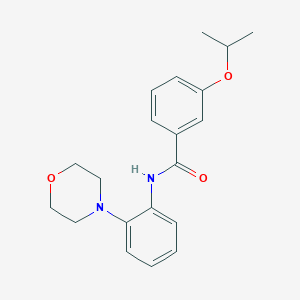![molecular formula C16H15N3O2 B278556 N-(3-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide](/img/structure/B278556.png)
N-(3-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide, also known as JNJ-5207852, is a small molecule inhibitor of the cyclic AMP response element-binding protein (CREB). It was first synthesized in 2005 by Johnson & Johnson Pharmaceutical Research and Development, LLC. Since then, it has been extensively studied for its potential applications in various scientific research fields.
Wirkmechanismus
N-(3-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide inhibits the activity of CREB by binding to its DNA-binding domain, thereby preventing its interaction with DNA and inhibiting its transcriptional activity. This leads to the downregulation of CREB target genes, which are involved in various cellular processes such as cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
N-(3-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce the production of amyloid-beta, a protein that is implicated in the pathogenesis of Alzheimer's disease. In addiction research, N-(3-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide has been shown to reduce drug-seeking behavior in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential applications in various scientific research fields. However, there are also some limitations to its use in lab experiments. It has been shown to have off-target effects on other transcription factors, which may complicate its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of N-(3-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide. It has been shown to have potential applications in cancer research, neurodegenerative diseases, and addiction research. Further studies are needed to elucidate its mechanism of action and to identify its potential therapeutic targets. Additionally, the development of more selective inhibitors of CREB may lead to the development of more effective therapies for various diseases.
Synthesemethoden
The synthesis of N-(3-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the preparation of 3-aminopyridine-2-carboxylic acid, which is then reacted with oxalyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-aminophenyl isobutyrate to obtain the desired product, N-(3-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide.
Wissenschaftliche Forschungsanwendungen
N-(3-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide has been extensively studied for its potential applications in various scientific research fields. It has been shown to inhibit the activity of CREB, a transcription factor that plays a crucial role in various cellular processes such as cell proliferation, differentiation, and survival. N-(3-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide has been studied for its potential applications in cancer research, neurodegenerative diseases, and addiction research.
Eigenschaften
Produktname |
N-(3-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide |
|---|---|
Molekularformel |
C16H15N3O2 |
Molekulargewicht |
281.31 g/mol |
IUPAC-Name |
2-methyl-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide |
InChI |
InChI=1S/C16H15N3O2/c1-10(2)15(20)18-12-6-3-5-11(9-12)16-19-14-13(21-16)7-4-8-17-14/h3-10H,1-2H3,(H,18,20) |
InChI-Schlüssel |
RHULAPDDXSSSOI-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C2=NC3=C(O2)C=CC=N3 |
Kanonische SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C2=NC3=C(O2)C=CC=N3 |
Löslichkeit |
37.5 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B278473.png)
![2-Chloro-N-[4-(3-chloro-benzoylamino)-phenyl]-nicotinamide](/img/structure/B278474.png)
![2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B278476.png)

![N-[3-methoxy-4-(pentanoylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B278483.png)
![N-[4-(butanoylamino)-2-methoxyphenyl]pentanamide](/img/structure/B278486.png)
![N-[4-(acetylamino)-2-methoxyphenyl]pentanamide](/img/structure/B278487.png)
![N-[3-(isobutyrylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B278492.png)
![N-[4-(butyrylamino)-2-methylphenyl]-1-benzofuran-2-carboxamide](/img/structure/B278493.png)
![2-methyl-N-(3-{[(2-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B278495.png)

![N-{[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide](/img/structure/B278498.png)
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methylbenzamide](/img/structure/B278499.png)
![N-{3-[(3-bromo-4-ethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B278500.png)